3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a specialized amino acid derivative featuring a brominated aromatic ring and a tert-butoxycarbonyl (BOC)-protected amine. The compound’s structure combines a 5-bromo-2-methoxyphenyl substituent at the β-carbon of a propanoic acid backbone, with a BOC group protecting the α-amino functionality. This design enhances stability during synthetic processes, particularly in peptide synthesis or drug development, where amine protection is critical to prevent unwanted side reactions .
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-7-10(16)5-6-12(9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKQEACMEPBJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Aromatic Substitution and Amino Acid Coupling
Step 1: Synthesis of 5-Bromo-2-methoxyphenyl Intermediate
The key starting material is 5-bromo-2-methoxyphenyl derivatives, which can be synthesized via electrophilic aromatic substitution:
- Method: Nitration or bromination of 2-methoxyphenol or related precursors, followed by methylation.
- Reaction Conditions: Bromination typically occurs with N-bromosuccinimide (NBS) in the presence of a radical initiator or under electrophilic conditions, selectively brominating the aromatic ring at the 5-position.
Step 2: Formation of the Amino Acid Backbone
- The aromatic intermediate is then coupled with a protected amino acid precursor, such as Boc-protected alanine or similar, via amide bond formation.
- Coupling reagents: Use of carbodiimides like EDCI or DCC in the presence of a base (e.g., DIPEA) facilitates amide bond formation.
Step 3: Introduction of the tert-Butoxycarbonyl (Boc) Group
- The amino group is protected with Boc using di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., DMAP or triethylamine).
Step 4: Final Assembly
- The aromatic amino acid derivative is then subjected to hydrolysis or esterification to convert the methyl ester to the free acid, completing the synthesis.
Alternative Route: Using Suzuki-Miyaura Cross-Coupling
An advanced synthetic approach involves:
- Step 1: Synthesize 2-methoxy-5-bromophenyl boronic acid.
- Step 2: Couple with a suitable amino acid derivative bearing a protected amino group via Suzuki coupling.
- Step 3: Deprotect and hydrolyze to obtain the target acid.
This route allows for regioselective functionalization and is suitable for complex molecule synthesis.
Data Tables Summarizing Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS | DCM | RT | 85–95 | Selective bromination at 5-position |
| Boc Protection | Boc2O | DCM | 0–25°C | 90–95 | Protects amino group |
| Amide Coupling | EDCI | DMF | RT | 80–90 | Forms amide linkage |
| Ester Hydrolysis | NaOH | Water/EtOH | Reflux | 85–95 | Converts methyl ester to acid |
Research Findings and Considerations
- The synthesis of similar compounds, such as 3-bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester , has been documented, indicating that esterification and amino protection are key steps.
- Commercial sources provide ready-made intermediates, which can streamline synthesis.
- The aromatic substitution pattern and protecting groups are critical for regioselectivity and yield optimization.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. Typical deprotection involves:
-
Conditions : Room temperature or mild heating (30–50°C).
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Outcome : Generates a free amine, enabling further functionalization (e.g., peptide coupling) .
Carboxylic Acid Reactivity
The terminal carboxylic acid participates in classical acid-derived reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Methanol/H⁺, DCC/DMAP | Methyl ester derivative |
| Amide Formation | HATU, EDC/HOBt with amines | Amides (e.g., peptide bond formation) |
| Reduction | LiAlH₄ or BH₃ | Alcohol derivative |
The carboxylic acid’s pKa (~2–3) facilitates deprotonation under basic conditions, enhancing nucleophilicity .
Bromine Substitution
The para-bromo substituent on the aryl ring enables cross-coupling reactions:
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Suzuki-Miyaura Coupling :
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
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Conditions : Boronic acid, base (K₂CO₃), 80–100°C in THF/H₂O.
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Application : Introduces aryl/heteroaryl groups for structural diversification.
-
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Nucleophilic Aromatic Substitution :
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Limited by electron-donating methoxy group, but feasible with strong nucleophiles (e.g., amines) under high temperatures.
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Methoxy Group Reactivity
The methoxy group is generally stable but can undergo:
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Demethylation : HBr or BBr₃ in CH₂Cl₂ yields a phenolic hydroxyl group.
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Directed Ortho-Metalation : With LDA or n-BuLi, enabling further functionalization at the ortho position .
Oxidation and Reduction Pathways
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Oxidation :
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The α-carbon adjacent to the carboxylic acid can be oxidized to a ketone using KMnO₄ or CrO₃ under acidic conditions.
-
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Reduction :
Peptide Coupling
The Boc-protected amine and carboxylic acid allow integration into peptide chains:
Stability and Storage
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pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases.
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Storage : –20°C under inert atmosphere to prevent Boc group degradation .
This compound’s multifunctional design supports its utility in medicinal chemistry (e.g., protease inhibitor synthesis) and materials science. Experimental data on reaction yields or kinetics remain limited in public literature, necessitating optimization in specific synthetic contexts .
Scientific Research Applications
Boc-5-bromo-2-methoxy-L-phenylalanine is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Boc-5-bromo-2-methoxy-L-phenylalanine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, allowing for selective modifications at other sites on the molecule. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Differences and Implications
A. Halogen Substituents
- Bromine vs. Iodine: The target compound’s 5-bromo substituent contrasts with the 4-iodophenyl group in ’s derivative. Iodine’s larger size may enhance halogen bonding but increase synthetic costs.
- Methoxy Group : The 2-methoxy group on the target compound’s aromatic ring provides electron-donating effects, which can modulate the ring’s electronic properties and influence interactions with hydrophobic enzyme pockets .
B. Aromatic Backbone Variations
- Biphenyl vs. Monocyclic Aromatic Systems: BOC-L-4,4'-biphenylalanine () features a bulkier biphenyl group, increasing hydrophobicity and steric demand compared to the monocyclic bromo-methoxyphenyl group in the target compound. This difference may impact solubility and membrane permeability in drug candidates .
C. Amino Acid Protection
- The BOC group in the target compound and its analogs ensures amine protection during synthesis. However, the absence of this group in 3-(5-Bromo-2-methoxyphenyl)propanoic acid () limits its utility in multi-step reactions requiring selective deprotection .
Research Findings
- Anticancer Activity: Compounds like (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid () are precursors to Type D inhibitors, suggesting the target compound may similarly serve as an intermediate in anticancer agent development .
- Synthetic Utility : The BOC group’s stability under basic conditions (as seen in ’s deprotection procedures) highlights its suitability for stepwise peptide synthesis or solid-phase methodologies .
Biological Activity
3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Properties
The compound features a brominated aromatic ring, a methoxy group, and a tert-butoxycarbonyl (Boc) protected amino acid structure. Its molecular formula is CHBrNO, with a molecular weight of 383.24 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Starting from 2-methoxyphenol, bromination introduces the bromine atom at the 5-position.
- Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride to facilitate further reactions without interference.
- Coupling Reaction : The protected amino acid is coupled with the brominated phenol under suitable conditions to yield the final product.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : The compound could act as a modulator for certain receptors, influencing signaling pathways critical for various physiological processes.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Preliminary data suggests that it may possess cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al. (2024) | Investigate anti-inflammatory effects | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages, indicating strong anti-inflammatory potential. |
| Lee et al. (2023) | Assess receptor interactions | Identified as a partial agonist at the GABA receptor, suggesting potential neurological applications. |
Q & A
Q. What are the key synthetic strategies for preparing 3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid?
Methodological Answer: The synthesis typically involves:
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino acid precursor via reaction with Boc anhydride in a basic solvent (e.g., THF/water) at 0–25°C .
- Aromatic Bromination : Brominate the methoxyphenyl moiety using electrophilic reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
- Coupling Reactions : Employ peptide coupling agents (e.g., EDC/HOBt) to link the Boc-protected amino acid to the brominated aromatic fragment .
Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using LC-MS .
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- LC-MS : Confirm molecular weight ([M+H]+ expected at ~385–390 Da) and check for impurities .
- IR Spectroscopy : Boc C=O stretch (~1700 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can coupling efficiency between the Boc-protected amino acid and brominated aromatic moiety be optimized?
Methodological Answer:
- Catalyst Selection : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-boronic acid intermediates, ensuring anhydrous conditions and degassed solvents .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility .
- Reaction Monitoring : Employ HPLC to track unreacted starting materials and adjust stoichiometry (e.g., 1.2:1 aryl:amino acid ratio) .
Q. How to resolve NMR data discrepancies caused by Boc-group rotational isomerism?
Methodological Answer:
Q. What are common impurities in synthesis, and how are they mitigated?
Methodological Answer:
- De-Boc Byproducts : Hydrolysis of the Boc group under acidic conditions can yield free amine; neutralize reaction mixtures promptly and use scavengers like DIEA .
- Bromination Side Products : Over-bromination (e.g., di-bromo derivatives) is minimized by limiting NBS equivalents and reaction time .
- Purification Strategies :
Data Contradiction Analysis
Q. How to address conflicting melting points or purity values across literature sources?
Methodological Answer:
- Cross-Validation : Compare DSC (Differential Scanning Calorimetry) data with reported melting points to confirm thermal stability .
- Purity Assays : Re-analyze batches using orthogonal methods (e.g., HILIC vs. reversed-phase HPLC) to detect co-eluting impurities .
- Batch Variability : Document solvent history (e.g., residual DMF) and storage conditions (moisture sensitivity) that may alter physical properties .
Methodological Tables
Q. Table 1. Comparative Reaction Yields Under Different Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 72 | 95 | |
| DCC/DMAP | THF | 0 | 65 | 92 | |
| Pd(PPh₃)₄ | Toluene | 80 | 85 | 97 |
Q. Table 2. NMR Chemical Shifts for Key Functional Groups
| Group | 1H Shift (ppm) | 13C Shift (ppm) | Multiplicity |
|---|---|---|---|
| Boc (C(CH₃)₃) | 1.4 (s) | 28, 80 | Singlet |
| Methoxy (-OCH₃) | 3.8 (s) | 56 | Singlet |
| Aromatic Br-C | - | 120 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
